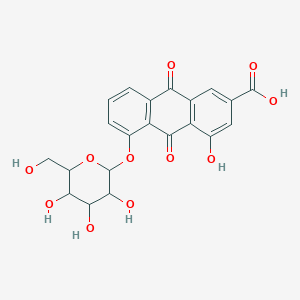

Rhein-8-glucoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Applications

- Laxative Development

- Anticancer Activity

-

Inhibition of Protein Tyrosine Phosphatase 1B

- Research has identified this compound as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in various cellular processes. This finding opens avenues for exploring its role in metabolic disorders and diabetes management.

- Antimicrobial Properties

- Renal Protection

Toxicological Insights

While this compound shows promise for various applications, concerns regarding its genotoxicity have been raised. It is crucial to conduct comprehensive toxicological assessments to determine its safety profile before clinical application .

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other anthraquinone glycosides. Below is a comparison table highlighting the biological activities of related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Aloe-emodin-8-glucoside | Anthraquinone glycoside | Antibacterial, laxative |

| Emodin-6-glucoside | Anthraquinone glycoside | Antioxidant, anti-inflammatory |

| Physcion diglucoside | Anthraquinone glycoside | Antimicrobial |

| Rhein | Free anthraquinone | Cathartic, antibacterial |

This compound's unique glycosidic linkage at the 8-position of the rhein molecule influences its solubility and bioavailability compared to other anthraquinones .

Mécanisme D'action

Target of Action

Rhein-8-glucoside is an anthraquinone glycoside found in rhubarb It’s known that rhein, a related compound, has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It’s reasonable to infer that this compound may have similar targets.

Mode of Action

It’s known that rhein, a related compound, interacts with its targets through multiple pathways which contain close interactions . These pathways are initiated by the membrane receptor, then MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Biochemical Pathways

This compound likely affects similar biochemical pathways as Rhein. Rhein’s mechanism involves multiple pathways, including the MAPK and PI3K-AKT signaling pathways . These pathways are crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Pharmacokinetics

A study on rhein, a related compound, showed that it was quickly absorbed after oral administration, with high exposure levels in plasma . The cumulative urinary excretion of Rhein and of conjugated Rhein was 3.14 ± 1.56% and 38.21 ± 18.87% of dose, respectively, 48h after dosing . These findings suggest that this compound might have similar ADME properties.

Result of Action

This compound is known to have purgative activity . It increases the rate of sennoside A metabolism by mouse intestinal bacteria in vitro when used at concentrations ranging from 0.03 to 1 mM . This compound increases the purgative activity of sennoside A in mice in a dose-dependent manner .

Action Environment

The action of this compound is likely influenced by various environmental factors, including the presence of intestinal bacteria. As mentioned earlier, this compound increases the rate of sennoside A metabolism by mouse intestinal bacteria . This suggests that the gut microbiota plays a crucial role in the action of this compound.

Analyse Biochimique

Biochemical Properties

Rhein-8-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic activity and purgative activity of sennoside A

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit the growth of Streptococcus mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner . It influences cell function by decreasing the expression levels of luxS, brpA, ffh, recA, nth, and smx .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is believed to activate macrophages in the colon to secrete prostaglandin E2 (PGE2), which in turn acts as a paracrine factor to downregulate the levels of AQP3 in the epithelia of colon mucosa .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-documented. It has been observed that this compound can significantly inhibit the growth of S. mutans and suppress the biofilm formation of S. mutans in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, this compound has shown to have potential kidney toxicity in case of large dosages and long use times . The dosage of Rhein in animal experiments was mostly 20 to 150 mg/kg/day, and the duration of administration was mostly less than 14 days .

Metabolic Pathways

This compound is involved in the metabolic pathways of SA transforming to rhein anthrone. This includes the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase .

Transport and Distribution

It is known that this compound is a component of rhubarb, and its distribution in the plant has been mapped to correlate its bioactive components and morphological characteristics .

Subcellular Localization

It is known that β-glucosidases, which are involved in the metabolism of this compound, are localized in various subcellular compartments, including the cytoplasm and chloroplasts .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le rhéo-8-glucoside peut être synthétisé par glycosylation de la rhéoïne. Le processus implique la réaction de la rhéoïne avec un donneur de glucosyle approprié en conditions acides ou enzymatiques. La réaction nécessite généralement un catalyseur pour faciliter le processus de glycosylation .

Méthodes de production industrielle : La production industrielle du rhéo-8-glucoside implique l'extraction de la rhéoïne de la rhubarbe, suivie de sa glycosylation. Le processus d'extraction comprend le séchage et la pulvérisation des racines de rhubarbe, suivis d'une extraction par solvant pour isoler la rhéoïne. La rhéoïne isolée est ensuite soumise à une glycosylation par des méthodes enzymatiques ou chimiques pour produire du rhéo-8-glucoside .

Types de réactions :

Oxydation : Le rhéo-8-glucoside peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés d'anthraquinone réduits.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle du fragment glucoside.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution nécessitent souvent des conditions acides ou basiques, selon la nature du substituant.

Principaux produits formés :

Oxydation : Dérivés d'anthraquinone oxydés.

Réduction : Dérivés d'anthraquinone réduits.

Substitution : Dérivés de glucosides substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la chimie des anthraquinones.

Industrie : Utilisé dans la production de laxatifs naturels et d'autres formulations pharmaceutiques.

5. Mécanisme d'action

Le rhéo-8-glucoside exerce ses effets par le biais de multiples voies moléculaires :

Anti-inflammatoire : Inhibe l'activité des enzymes et des cytokines pro-inflammatoires.

Purgatif : Stimule la motilité intestinale et favorise les selles en modulant l'activité des muscles lisses intestinaux.

Composés similaires :

Sénnoside A : Un autre glycoside d'anthraquinone présent dans la rhubarbe, ayant une activité purgative similaire.

Sénnoside B : Similaire au sénnoside A, mais avec de légères différences dans les motifs de glycosylation.

Aloïne : Un glycoside d'anthraquinone présent dans l'aloès, ayant des propriétés laxatives similaires.

Unicité du rhéo-8-glucoside : Le rhéo-8-glucoside est unique en raison de son motif de glycosylation spécifique, qui influence sa solubilité, sa biodisponibilité et son activité biologique. Sa capacité à inhiber la formation de biofilm et ses cibles moléculaires spécifiques le distinguent des autres composés similaires .

Comparaison Avec Des Composés Similaires

Sennoside A: Another anthraquinone glycoside found in rhubarb with similar purgative activity.

Sennoside B: Similar to Sennoside A, but with slight differences in glycosylation patterns.

Aloin: An anthraquinone glycoside found in aloe with similar laxative properties.

Uniqueness of Rhein-8-glucoside: this compound is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Its ability to inhibit biofilm formation and its specific molecular targets make it distinct from other similar compounds .

Activité Biologique

Rhein-8-glucoside is a glycoside derived from rhein, an anthraquinone compound found predominantly in the genus Rheum (rhubarb). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its glucosyl moiety attached to the rhein aglycone. Its chemical structure contributes to its solubility and bioavailability, which are critical for its pharmacological effects.

Biological Activities

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. For instance, rhein has been demonstrated to block IL-1β production in human osteoarthritis cartilage cultures, reducing cartilage degradation by inhibiting matrix metalloproteinases (MMPs) and enhancing the synthesis of protective matrix components like aggrecan and type II collagen .

2. Antioxidant Effects

The antioxidant activity of this compound has been evidenced through various assays measuring reactive oxygen species (ROS) levels and oxidative stress markers. In cultured human umbilical vein endothelial cells (HUVECs), this compound significantly reduced oxidative stress induced by hydrogen peroxide, enhancing cellular antioxidant defenses by increasing superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) activities .

3. Hepatoprotective Effects

Research indicates that this compound may offer hepatoprotection against chemical-induced liver injury. In animal models, it has been shown to reduce serum levels of liver enzymes (ALT and AST) and improve histopathological outcomes in liver tissues following exposure to hepatotoxic agents . The mechanisms involve modulation of cytochrome P450 enzymes and reduction of lipid peroxidation.

4. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. It inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

5. Purgative Activity

In pharmacological studies, this compound enhances the purgative effects of sennosides, indicating its utility in gastrointestinal disorders . This activity is dose-dependent and may be attributed to its ability to stimulate intestinal motility.

Case Study 1: Ischemic Stroke Model

A study involving a middle cerebral artery occlusion (MCAO) model in rats assessed the neuroprotective effects of this compound. The treatment group showed improved neurological scores and reduced infarct volume compared to controls. The underlying mechanism was linked to its ability to modulate inflammatory responses and promote neuronal survival through antioxidant pathways .

Case Study 2: Osteoarthritis Treatment

In vitro studies on human osteoarthritis chondrocytes revealed that this compound significantly inhibited IL-1β-induced MMP expression and promoted TIMP (tissue inhibitor of metalloproteinases) production. This suggests a potential therapeutic role in managing osteoarthritis by preserving cartilage integrity .

Research Findings Summary Table

Propriétés

IUPAC Name |

4-hydroxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKUTTFFZMQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-86-7 | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 266 °C | |

| Record name | Glucorhein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032877 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between Rhein-8-glucoside and the laxative effects of Senna?

A1: this compound is found in plants like Senna and Rhubarb, which are known for their laxative properties. While this compound itself has been found to have some laxative activity, it is significantly less potent than other compounds found in Senna, such as Sennosides A and B. [] In fact, this compound exhibits higher toxicity compared to Sennosides A and B despite its weaker laxative effect. [] Interestingly, cold water extracts of Senna leaves, which are traditionally considered gentler, have been found to lack this compound, unlike hot water extracts. []

Q2: How does the chemical structure of this compound relate to its stability in solutions?

A2: this compound can degrade in standard solutions, impacting its quantitative analysis. Research suggests that the degradation product is formed via the breakdown of Sennoside B, which possesses an erythro configuration, making it less stable than Sennoside A with a threo configuration. [] This degradation can be mitigated by using specific solvents like 0.1% phosphoric acid/acetonitrile (4:1), which offers better stability even at higher temperatures (37°C) compared to traditional methanol solutions. []

Q3: Can you explain the role of this compound in the metabolism of Sennosides?

A3: When Sennoside B, a common laxative compound, is ingested, it undergoes a complex metabolic process within the digestive system. Research has shown that this compound is a detectable metabolite of Sennoside B in this process. [] Interestingly, analysis of the gastrointestinal tract after Sennoside B administration revealed a discrepancy between the amount of known metabolites and the total amount of Sennoside derivatives present. [] This suggests the existence of unidentified metabolites and points towards a potential role for this compound in the formation of polymerized or bound forms of Sennosides within the gut. []

Q4: How can this compound be used to differentiate between Senna and Rhubarb in herbal products?

A4: Although both Senna and Rhubarb are used for their laxative properties and contain similar compounds, this compound can be used as a marker to differentiate between them. This is because this compound is a characteristic component of Rhubarb and can be reliably detected using techniques like three-dimensional HPLC (3D-HPLC). [] This differentiation is crucial for regulatory purposes as the inclusion of Senna and Rhubarb in food products is subject to legal restrictions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.